molecular formula C17H23NO3S B1327348 Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898782-60-0

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1327348
CAS No.: 898782-60-0
M. Wt: 321.4 g/mol
InChI Key: AUGJLHGRYYIFKT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate (IUPAC name: ethyl 4-oxo-4-[2-(4-thiomorpholinylmethyl)phenyl]butanoate) is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₃S and a molecular weight of 321.43 g/mol . It features a thiomorpholine moiety (a sulfur-containing heterocycle) attached to the ortho position of a phenyl ring, which is further linked to a 4-oxobutyrate ester group. This structural configuration distinguishes it from simpler aryl-substituted butyrate derivatives and imparts unique electronic and steric properties. The compound is commercially available at 97% purity and is utilized in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-6-4-3-5-14(15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGJLHGRYYIFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643851
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-60-0
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate typically involves the reaction of 2-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the ester group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Modifications: Thiomorpholine vs. Morpholine

The substitution of thiomorpholine (sulfur-containing) with morpholine (oxygen-containing) significantly alters physicochemical and biological properties. For example:

  • Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate (C₁₇H₂₃NO₄, MW 313.37 g/mol) has a lower molecular weight due to the replacement of sulfur with oxygen.
  • Solubility : Thiomorpholine derivatives may exhibit lower aqueous solubility due to sulfur’s larger atomic radius and reduced polarity compared to oxygen.

Positional Isomerism: Ortho vs. Para Substitution

The position of the thiomorpholinomethyl group on the phenyl ring critically influences molecular interactions:

  • Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate (C₁₇H₂₃NO₃S, MW 321.43 g/mol) is a para-substituted isomer.
  • Conformational Flexibility : Para-substituted analogs may adopt planar conformations more readily, facilitating interactions with flat binding pockets in biological targets.

Aryl Substituent Variations

The aryl group in 4-oxobutyrate derivatives can be modified to tune electronic and hydrophobic properties:

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties
Ethyl 4-oxo-4-(m-tolyl)butyrate 3-Methylphenyl C₁₃H₁₆O₃ 220.27 Increased hydrophobicity
Ethyl 4-oxo-4-(2-thienyl)butyrate 2-Thienyl C₁₀H₁₂O₃S 212.27 Enhanced π-π stacking potential
Ethyl 4-oxo-4-(pyridin-3-yl)butyrate Pyridin-3-yl C₁₁H₁₃NO₃ 207.23 Basic nitrogen for H-bonding
  • Alkoxy Chains : Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (C₁₇H₂₄O₄, MW 292.37 g/mol) features a pentyloxy group, increasing lipophilicity and membrane permeability.

Biological Activity

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • SMILES : CCOC(=O)C(=O)CCc1ccccc1
  • InChI Key : STPXIOGYOLJXMZ-UHFFFAOYSA-N

The presence of the thiomorpholine moiety is significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with thiomorpholine derivatives exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Similar compounds have shown promise in anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but they may include modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Experimental Data

  • Antimicrobial Activity Study :
    • A study tested various thiomorpholine derivatives against a range of bacterial strains. This compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
    CompoundBacterial StrainZone of Inhibition (mm)
    This compoundStaphylococcus aureus15
    Control (Penicillin)Staphylococcus aureus20
  • Anticancer Activity Assessment :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced significant cytotoxicity. The IC50 values were determined using MTT assays.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
  • Mechanistic Studies :
    • Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, indicating that the compound may trigger programmed cell death pathways.

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